molecular formula C27H30N2O4 B15338610 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid

4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid

Cat. No.: B15338610
M. Wt: 446.5 g/mol
InChI Key: MRLPIYQCDWSGON-UHFFFAOYSA-N
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Description

4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid is a complex organic compound characterized by its multifaceted structure, comprising of dimethylamino groups, phenyl rings, and an oxobutanoic acid moiety. This compound has garnered attention for its diverse applications in scientific research, spanning fields like chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid can involve various intricate organic reactions. One common method involves the condensation of bis(4-(dimethylamino)phenyl)methanol with a derivative of phenoxyacetic acid under acidic conditions, followed by subsequent oxidation to introduce the oxobutanoic acid group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary based on the desired yield and purity.

Industrial Production Methods:: For industrial-scale production, the synthesis might utilize continuous flow reactors, which allow for greater control over reaction parameters and improved scalability. Techniques such as crystallization and purification are employed to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions:: This compound undergoes various types of chemical reactions, including but not limited to:

  • Oxidation: : This reaction can modify the dimethylamino groups or the phenolic rings.

  • Reduction: : Often targets the carbonyl group in the oxobutanoic acid moiety.

  • Substitution: : The aromatic rings provide sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions::
  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various halogens or sulfonating agents can be employed, depending on the desired substitution.

Major Products:: The major products of these reactions vary widely, from substituted aromatic compounds to reduced or oxidized derivatives, each with potentially unique properties and applications.

Scientific Research Applications

This compound's versatility has led to its use in numerous scientific disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its interaction with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific biochemical pathways.

  • Industry: : Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and phenolic groups can engage in various non-covalent interactions, affecting the activity of these targets and modulating biochemical pathways. The exact pathways are subject to ongoing research and vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds::

  • Bis(4-(dimethylamino)phenyl)methanol

  • Phenoxyacetic acid derivatives

  • 4-oxobutanoic acid derivatives

Uniqueness:: What sets 4-(4-(Bis(4-(dimethylamino)phenyl)methyl)phenoxy)-4-oxobutanoic acid apart is its multifaceted functional groups, which confer a unique blend of chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific inquiries and applications.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

4-[4-[bis[4-(dimethylamino)phenyl]methyl]phenoxy]-4-oxobutanoic acid

InChI

InChI=1S/C27H30N2O4/c1-28(2)22-11-5-19(6-12-22)27(20-7-13-23(14-8-20)29(3)4)21-9-15-24(16-10-21)33-26(32)18-17-25(30)31/h5-16,27H,17-18H2,1-4H3,(H,30,31)

InChI Key

MRLPIYQCDWSGON-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC(=O)CCC(=O)O

Origin of Product

United States

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